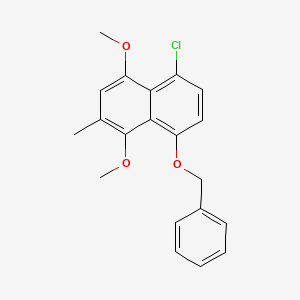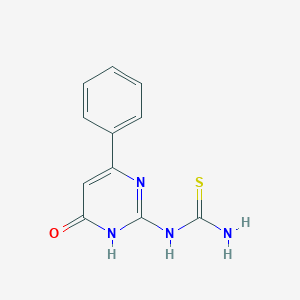![molecular formula C25H25NO2 B14393081 3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) CAS No. 89787-36-0](/img/structure/B14393081.png)
3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) is a chemical compound known for its unique structure and properties It is characterized by the presence of a 4-methylphenyl group attached to an azanediyl linkage, which is further connected to two 1-phenylpropan-1-one moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of terephthalaldehyde with 2-aminoacetophenone in the presence of a base catalyst . The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as carboxylic acids, reduced derivatives like alcohols, and substituted phenyl derivatives. These products can further undergo additional transformations, expanding the range of possible applications.
Applications De Recherche Scientifique
3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of 3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[(4-Methylpyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one): This compound has a similar structure but with a pyridine ring instead of a phenyl ring.
2,2’-[(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one): Another related compound with a different core structure but similar functional groups.
Uniqueness
3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
89787-36-0 |
|---|---|
Formule moléculaire |
C25H25NO2 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
3-(4-methyl-N-(3-oxo-3-phenylpropyl)anilino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C25H25NO2/c1-20-12-14-23(15-13-20)26(18-16-24(27)21-8-4-2-5-9-21)19-17-25(28)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3 |
Clé InChI |
KBWUDIVPUQSTQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CCC(=O)C2=CC=CC=C2)CCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




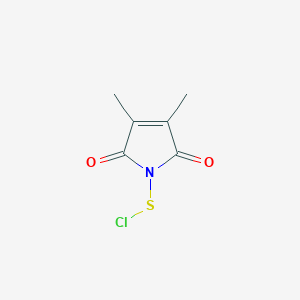

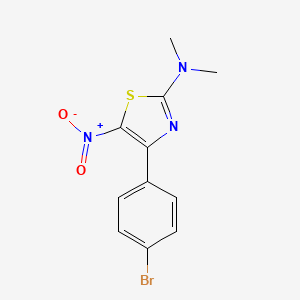
![Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate](/img/structure/B14393030.png)
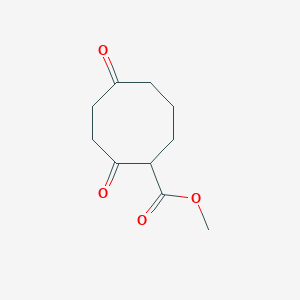
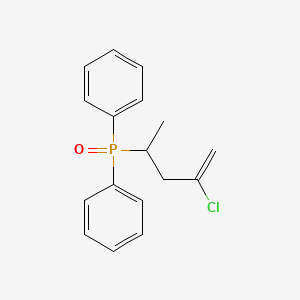
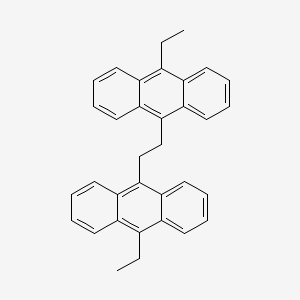

![2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione](/img/structure/B14393070.png)
